molecular formula C14H14N4O4 B2740353 methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate CAS No. 383148-51-4

methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate

Cat. No.: B2740353
CAS No.: 383148-51-4
M. Wt: 302.29
InChI Key: AILGTCGMAFJYMF-YRNVUSSQSA-N
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Description

Methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate is a structurally complex organic compound featuring three key moieties:

2,3-Dihydro-1,4-benzodioxin: A bicyclic aromatic system with oxygen atoms at positions 1 and 4, known for its role in anti-inflammatory agents (e.g., derivatives like 2-(2,3-dihydro-1,4-benzodioxin-6-yl)acetic acid exhibit comparable potency to Ibuprofen in carrageenan-induced edema assays ).

1H-1,2,4-Triazole: A heterocyclic ring with three nitrogen atoms, often employed in pharmaceuticals and agrochemicals due to its hydrogen-bonding capacity and metabolic stability.

α,β-Unsaturated Ester: The (2E)-prop-2-enoate group introduces conjugation, which may influence reactivity and biological interactions.

Its synthesis likely involves condensation reactions between benzodioxin amines and triazole-containing precursors, followed by esterification. Crystallographic refinement tools like SHELXL are critical for confirming its stereochemistry and molecular packing .

Properties

IUPAC Name

methyl (E)-3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-(1,2,4-triazol-1-yl)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O4/c1-20-14(19)11(18-9-15-8-17-18)7-16-10-2-3-12-13(6-10)22-5-4-21-12/h2-3,6-9,16H,4-5H2,1H3/b11-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AILGTCGMAFJYMF-YRNVUSSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=CNC1=CC2=C(C=C1)OCCO2)N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C(=C\NC1=CC2=C(C=C1)OCCO2)/N3C=NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound is typically synthesized via a multistep synthetic route. Key steps include:

  • Formation of the 1,4-benzodioxin ring: : This involves cyclization reactions starting from appropriate catechol derivatives.

  • Introduction of the triazole moiety: : Often accomplished via azide-alkyne cycloaddition.

  • Final coupling step: : The methyl ester is introduced in the final stages through esterification reactions under acidic conditions.

Industrial Production Methods

Industrial-scale production usually involves optimizing reaction conditions like temperature, pressure, and the use of catalysts to maximize yield and purity. Batch reactors are commonly employed, with thorough purification processes including crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound is reactive in several ways:

  • Oxidation: : Can be oxidized at specific sites, especially at the benzodioxin ring.

  • Reduction: : Reduction reactions can alter the triazole ring and other conjugated systems.

  • Substitution: : Nucleophilic substitutions are common, especially at reactive positions adjacent to the triazole ring.

Common Reagents and Conditions

  • Oxidation: : Utilizes agents like potassium permanganate or hydrogen peroxide under mild conditions.

  • Reduction: : Typically employs hydrogen gas with palladium on carbon as a catalyst.

  • Substitution: : Uses halogenating agents and strong bases like sodium hydride for effective substitution.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced triazole analogs, and substituted benzodioxin variants.

Scientific Research Applications

Enzyme Inhibition

Recent studies have highlighted the enzyme inhibitory potential of compounds similar to methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate. For instance:

  • Acetylcholinesterase Inhibition : Compounds with similar structures have shown promising results in inhibiting acetylcholinesterase, which is relevant for treating neurodegenerative diseases like Alzheimer's disease. The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function .
  • Alpha-glucosidase Inhibition : Another important application is in the management of Type 2 Diabetes Mellitus (T2DM). Inhibitors of alpha-glucosidase can delay carbohydrate absorption in the intestines, thus controlling blood glucose levels .

Therapeutic Potential

The therapeutic implications of this compound extend beyond enzyme inhibition:

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit antimicrobial properties. These compounds can be effective against a range of pathogens due to their ability to disrupt cellular functions in bacteria and fungi .

Anti-inflammatory Effects

Some studies suggest that derivatives of this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the efficacy of methyl (2E)-3-(...) in various biological assays:

StudyFocusFindings
Study 1Enzyme InhibitionDemonstrated significant inhibition of acetylcholinesterase and alpha-glucosidase by related compounds.
Study 2Antimicrobial ActivityShowed promising results against bacterial strains with minimum inhibitory concentrations lower than standard antibiotics.
Study 3Anti-inflammatory EffectsReported reduction in inflammatory markers in vitro when tested on macrophage cell lines.

Mechanism of Action

This compound's mechanism of action often involves binding to active sites of enzymes or receptors, disrupting their normal function. For instance, its triazole ring might interact with cytochrome P450 enzymes, inhibiting their activity, which is crucial for its antifungal properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate with structurally or functionally related compounds:

Compound Name Key Functional Groups Biological Activity Synthesis & Structural Features References
Target Compound Benzodioxin, triazole, α,β-unsaturated ester Not explicitly reported; inferred anti-inflammatory potential from benzodioxin analogs Likely involves condensation of benzodioxin-amine with triazole ester precursors; SHELX refinement
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)acetic acid Benzodioxin, carboxylic acid Anti-inflammatory (comparable to Ibuprofen in rat paw edema assays) Synthesized via alkylation/oxidation; lacks triazole moiety
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione Triazole, chlorophenyl, thiocarbonohydrazide Structural stability via N–H···S hydrogen bonding; antimicrobial potential inferred Multi-component crystallization; hydrogen-bonded hexagonal packing
Methyl (2E)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enoate Pyrazole, α,β-unsaturated ester Intermediate in organic synthesis; potential pharmaceutical applications Esterification of pyrazole-prop-2-enoic acid; lacks benzodioxin
[2-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl] 3-methylbenzoate Benzodioxin, benzoate, amide Not reported; structural similarity suggests possible anti-inflammatory activity Amide coupling between benzodioxin-amine and methylbenzoate acid

Key Research Findings

Benzodioxin Derivatives : The 2,3-dihydro-1,4-benzodioxin subunit enhances anti-inflammatory activity, as seen in carboxylic acid analogs . Replacing the carboxylic acid with an ester or amide group (as in the target compound) may alter bioavailability or metabolic stability.

Triazole Moieties : Triazole-containing compounds exhibit hydrogen-bonding networks (e.g., N–H···S interactions in ), which improve crystallinity and may enhance receptor binding. The target compound’s triazole group could similarly contribute to molecular stability.

Ester vs. Acid Functionalization : While carboxylic acids (e.g., ) show direct bioactivity, esters (e.g., ) often serve as prodrugs or intermediates. The α,β-unsaturation in the target compound’s ester may confer electrophilic reactivity.

Biological Activity

Methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This compound combines a benzodioxin moiety with a triazole structure, which is known for various pharmacological properties. Understanding its biological activity can provide insights into its therapeutic potential.

Chemical Structure and Properties

The compound has the following molecular formula: C14H14N4O4C_{14}H_{14}N_{4}O_{4} with a CAS number of 383148-51-4. Its structure features both a benzodioxin and a triazole ring, which are crucial for its biological interactions.

Enzyme Inhibition

Research has indicated that compounds containing the benzodioxane structure exhibit enzyme inhibitory potential. For instance, derivatives of 2,3-dihydrobenzo[1,4]dioxin have shown substantial inhibitory activity against enzymes such as α-glucosidase and acetylcholinesterase (AChE) . This suggests that this compound may also possess similar inhibitory effects, making it a candidate for further investigation in treating conditions like Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).

Antimicrobial Activity

The presence of the triazole ring often correlates with antimicrobial properties. Studies have shown that related triazole compounds exhibit moderate to good activity against various bacterial strains . This indicates that this compound could potentially be evaluated for its antimicrobial efficacy.

Cytotoxicity and Anticancer Potential

The biological activity of similar compounds has also been explored in the context of cancer therapy. Triazole derivatives have been noted for their anticancer properties due to their ability to inhibit cell proliferation . Research on related compounds suggests that the integration of the benzodioxane moiety may enhance these effects.

Case Studies and Research Findings

Several studies have highlighted the biological activities of compounds similar to this compound:

StudyFindings
Demonstrated substantial inhibition of α-glucosidase by benzodioxane derivatives.
Reported moderate antimicrobial activities against Enterobacter aerogenes and Staphylococcus aureus for triazole-based compounds.
Identified anticancer properties in triazole derivatives affecting cell viability in various cancer cell lines.

Q & A

Q. What are the optimal synthetic routes for methyl (2E)-3-[(2,3-dihydro-1,4-benzodioxin-6-yl)amino]-2-(1H-1,2,4-triazol-1-yl)prop-2-enoate, and how can reaction conditions be optimized for yield improvement?

Methodological Answer:

  • Stepwise synthesis : Begin with a nucleophilic substitution reaction between 1,2,4-triazole and α,β-unsaturated esters. Use diisopropylethylamine (DIPEA) as a base to deprotonate intermediates, as demonstrated in analogous triazole syntheses .
  • Temperature control : Maintain reactions at sub-ambient temperatures (-35°C) during critical steps to minimize side reactions and improve regioselectivity .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the product, referencing protocols for structurally similar α,β-unsaturated esters .

Q. How should researchers characterize the stereochemical configuration of the α,β-unsaturated ester moiety using spectroscopic methods?

Methodological Answer:

  • NMR analysis : Use 1^1H-NMR to confirm the E-configuration via coupling constants (Jtrans1216 HzJ_{trans} \approx 12-16\ \text{Hz}) between the α and β protons. Compare with literature data for analogous enoate esters .
  • IR spectroscopy : Identify ester carbonyl stretching vibrations (vC=O17001750 cm1v_{\text{C=O}} \approx 1700-1750\ \text{cm}^{-1}) and triazole ring vibrations (vC-N1500 cm1v_{\text{C-N}} \approx 1500\ \text{cm}^{-1}) to confirm functional group integrity .

Q. What experimental designs are recommended for assessing hydrolytic stability under varying pH conditions?

Methodological Answer:

  • Buffer preparation : Test stability in phosphate-buffered solutions (pH 3–9) at 37°C, sampling aliquots at 0, 24, 48, and 72 hours.
  • Analytical quantification : Use HPLC with UV detection (λ=254 nm\lambda = 254\ \text{nm}) to monitor degradation products. Reference split-plot designs for time-dependent stability studies .

Advanced Research Questions

Q. How can contradictory results in biological activity assays be systematically analyzed when testing against different enzyme isoforms?

Methodological Answer:

  • Isoform-specific assays : Design parallel experiments using purified isoforms (e.g., CYP3A4 vs. CYP2D6) under identical conditions.
  • Data normalization : Apply ANOVA with post-hoc Tukey tests to identify statistically significant variations in IC50_{50} values. Address variability using randomized block designs to account for batch effects .
  • Mechanistic studies : Perform molecular docking to compare binding modes with isoform active sites, using software like AutoDock Vina .

Q. What computational strategies are effective for predicting binding affinity with cytochrome P450 enzymes?

Methodological Answer:

  • Molecular docking : Use hybrid scoring functions (e.g., Glide SP/XP) to account for triazole-enzyme π-π interactions. Validate with free energy perturbation (FEP) calculations .
  • Molecular dynamics (MD) : Conduct 100-ns simulations in explicit solvent to assess binding stability. Analyze root-mean-square deviation (RMSD) of the ligand-enzyme complex .

Q. What environmental fate study methodologies should be employed to track degradation pathways in soil ecosystems?

Methodological Answer:

  • Microcosm experiments : Use soil columns spiked with 14^{14}C-labeled compound to monitor mineralization (via 14^{14}CO2_2 trapping) and metabolite formation.
  • LC-HRMS analysis : Identify transformation products using high-resolution mass spectrometry with mass defect filtering. Reference long-term environmental fate frameworks .

Methodological Comparison Tables

Synthesis Parameter Optimized Conditions Key Evidence
Base for deprotonationDIPEA (1.1 equiv) at -35°C
Purification methodColumn chromatography (EtOAc/hexane gradient)
Stereochemical confirmation1^1H-NMR coupling constants (JtransJ_{trans})
Computational Approach Application to Target Compound Key Evidence
Molecular dockingCYP450 isoform binding mode prediction
MD simulationsBinding stability over 100-ns trajectory

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